molecular formula C13H16O B6170379 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one CAS No. 10474-33-6

2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B6170379
CAS No.: 10474-33-6
M. Wt: 188.26 g/mol
InChI Key: FIJPHHFVOZZTTR-UHFFFAOYSA-N
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Description

Contextual Significance of Indanone Scaffolds in Synthetic Chemistry

The 1-indanone (B140024) core is a privileged structural motif frequently encountered in a wide array of natural products and synthetically important molecules. nih.govrsc.org These scaffolds are integral components of bioactive compounds that exhibit a range of pharmacological activities, including antiplasmodial, cytotoxic, and antifungal properties. nih.gov For instance, jatropholones A and B, which contain an annulated indanone structure, have shown notable cytotoxic and antiplasmodial effects. nih.gov

Beyond their role in medicinal chemistry, indanone derivatives have found extensive application as versatile intermediates and building blocks in organic synthesis. nih.govwikipedia.org They serve as precursors for a variety of pharmaceutical agents, including the anesthetic drinidene (B1670947) and the antidepressant pirandamine. wikipedia.org Furthermore, the unique photophysical properties of certain indanones have led to their use in the development of functional materials such as organic light-emitting diodes (OLEDs), dyes, and specialized fluorophores. rsc.org The rigid framework of the indanone system also allows it to act as a conformationally constrained analogue of other chemical structures, such as chalcones, thereby preventing undesirable photoisomerization and enhancing molecular stability for specific applications. preprints.org The broad utility of this scaffold has spurred the development of numerous synthetic methodologies for its construction, ranging from classical intramolecular Friedel-Crafts reactions to modern metal-catalyzed cyclizations. nih.govwikipedia.orgorganic-chemistry.org

Structural Characteristics and Steric Considerations of 2,2,3,3-Tetramethyl-2,3-dihydro-1H-inden-1-one

The defining feature of this compound is the presence of four methyl groups positioned on the cyclopentanone (B42830) ring, specifically at the C2 and C3 positions adjacent to the carbonyl group. chemspider.comnih.gov This substitution pattern introduces profound steric effects that dominate the molecule's chemical behavior.

PropertyValueReference
Molecular FormulaC13H16O chemspider.comnih.gov
Molar Mass188.27 g/mol nih.gov
CAS Number10474-33-6 nih.gov
IUPAC NameThis compound chemspider.com
Synonyms2,2,3,3-Tetramethyl-1-indanone chemspider.com

Overview of Research Trajectories for Hindered Indanone Systems

While specific studies on this compound are scarce, broader research into substituted and sterically hindered indanone systems reveals several key trajectories. A predominant area of investigation is the photochemistry of indanones. researchgate.net The aromatic ketone moiety of the indanone scaffold allows it to absorb UV light, leading to excited states that can undergo unique transformations not accessible through thermal methods. nih.gov

Research has shown that substituted indanones can participate in intramolecular ortho photocycloaddition reactions. nih.govresearchgate.net This process can initiate complex reaction cascades, enabling the rapid construction of strained, polycyclic frameworks from relatively simple precursors. nih.gov For example, 4-substituted 7-alkenyloxy-1-indanones have been used to generate tetracyclic and pentacyclic products through a sequence of photochemical and thermal steps, demonstrating how steric and electronic factors can guide these complex transformations. nih.gov The steric bulk of substituents can influence the diastereoselectivity of such photochemical reactions. nih.gov

Another research avenue involves using hindered indanones as platforms to synthesize complex natural products. researchgate.net The rigid indanone core provides a reliable starting point for building intricate molecular architectures. For instance, a photochemical cascade involving an indanone derivative was the key step in the total synthesis of the sesquiterpene natural product agarozizanol B. nih.gov Additionally, studies on the bromination of substituted indanones have shown that the reaction outcomes are highly dependent on the position and nature of the substituents, further highlighting the interplay between steric and electronic effects in directing reactivity. tubitak.gov.tr

Research Gaps and Future Perspectives in the Chemistry of this compound

The most significant research gap concerning this compound is the near-complete absence of dedicated studies on its synthesis, reactivity, and properties. Its existence is primarily documented in chemical databases, but its behavior as a chemical entity remains largely unexplored. chemspider.comnih.gov

This lack of information presents several opportunities for future research:

Reactivity Studies: A systematic investigation into the reactivity of the sterically shielded carbonyl group would be highly valuable. It could serve as a model substrate to probe the limits of nucleophilic addition and condensation reactions, providing quantitative data on the impact of extreme steric hindrance.

Photochemical Exploration: Given the rich photochemistry of other indanones, exploring the photochemical behavior of this tetramethylated derivative is a logical next step. researchgate.netnih.gov The steric strain within the molecule could lead to novel rearrangements or the formation of unique, highly strained cage compounds upon irradiation.

Synthetic Applications: Although its reactivity is likely diminished, it could be a precursor for creating molecules with highly congested quaternary carbon centers. Derivatization of the aromatic ring, followed by subsequent transformations, could provide access to novel molecular architectures.

Structural and Spectroscopic Analysis: Detailed structural analysis using X-ray crystallography and advanced NMR techniques would provide precise data on its bond lengths, angles, and conformation. This would offer valuable empirical insight into the structural consequences of severe steric crowding.

In essence, this compound stands as an intriguing yet unexamined molecule that could serve as a valuable tool for fundamental studies in physical organic chemistry, particularly in elucidating the profound effects of steric hindrance on chemical structure and reactivity.

Table of Mentioned Compounds

Compound Name
This compound
1-Indanone
Jatropholone A
Jatropholone B
Drinidene
Pirandamine
Agarozizanol B
2-Indanone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10474-33-6

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2,2,3,3-tetramethylinden-1-one

InChI

InChI=1S/C13H16O/c1-12(2)10-8-6-5-7-9(10)11(14)13(12,3)4/h5-8H,1-4H3

InChI Key

FIJPHHFVOZZTTR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)C1(C)C)C

Purity

95

Origin of Product

United States

Reaction Chemistry and Mechanistic Elucidation of 2,2,3,3 Tetramethyl 2,3 Dihydro 1h Inden 1 One

Oxidative and Reductive Transformations

The carbonyl group and the benzylic position of the indanone core are the primary sites for oxidative and reductive reactions. However, the quaternary nature of the carbon atoms at positions 2 and 3 introduces considerable steric hindrance, which can affect reaction rates and, in some cases, the feasibility of certain transformations.

Oxidation Pathways and Product Characterization

The oxidation of ketones can lead to a variety of products depending on the oxidant and reaction conditions. For cyclic ketones like 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one, a key transformation is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). ic.ac.uksigmaaldrich.comwikipedia.orgorganic-chemistry.org

The migratory aptitude of the groups attached to the carbonyl carbon is a critical factor in determining the regioselectivity of the Baeyer-Villiger oxidation. Generally, the group that can better stabilize a positive charge has a higher tendency to migrate. sigmaaldrich.comorganic-chemistry.org In the case of this compound, the two potential migrating groups are the benzylic carbon and the quaternary alkyl carbon. Due to the greater stability of the benzylic carbocation, the aryl group is expected to migrate preferentially.

Table 1: Predicted Products of Baeyer-Villiger Oxidation

Reactant Oxidizing Agent Predicted Major Product

Stronger oxidizing agents, such as potassium permanganate (B83412) under harsh conditions, could potentially lead to the cleavage of the benzene (B151609) ring or oxidation of the alkyl groups, though such reactions would likely require forcing conditions due to the stability of the aromatic ring and the steric shielding of the methyl groups.

Reduction Methodologies and Formation of Dihydrogenated Products

The carbonyl group of this compound can be reduced to either an alcohol or a methylene (B1212753) group, depending on the reducing agent employed.

Reduction to Alcohol: Hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. ic.ac.ukcommonorganicchemistry.comchemguide.co.uksapub.orgorganic-chemistry.orglibretexts.org For this compound, this would result in the formation of 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-ol. Given the steric hindrance around the carbonyl group, harsher conditions or more potent reducing agents like LiAlH₄ might be necessary for a complete and efficient reaction compared to less hindered ketones. ic.ac.ukic.ac.ukyoutube.comorganic-chemistry.org

Reduction to Methylene Group (Deoxygenation): The complete reduction of the carbonyl group to a methylene group (-CH₂-) can be achieved through methods like the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). wikipedia.orgic.ac.uklibretexts.orglibretexts.org These reactions would yield 1,1,2,2-tetramethyl-2,3-dihydro-1H-indene. The choice between these two methods would depend on the compatibility of other functional groups in the molecule with strongly acidic or basic conditions.

Table 2: Products of Reductive Transformations

Reactant Reducing Agent/Method Major Product
This compound Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) 2,2,3,3-Tetramethyl-2,3-dihydro-1H-inden-1-ol
This compound Clemmensen Reduction (Zn(Hg), HCl) 1,1,2,2-Tetramethyl-2,3-dihydro-1H-indene

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of the indanone core is influenced by both the carbonyl group and the aromatic ring. The steric hindrance from the tetramethyl substitution pattern is expected to play a significant role in these reactions.

Substitution Reactions on the Indanone Core

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are characteristic of the benzene ring. uomustansiriyah.edu.iqmsu.edumasterorganicchemistry.comlibretexts.org The existing alkyl and acyl groups on the benzene ring are ortho-, para-directing and activating, and meta-directing and deactivating, respectively. The combined effect of the fused ring system and the carbonyl group will direct incoming electrophiles. However, the steric bulk of the tetramethyl-substituted cyclopentanone (B42830) ring might favor substitution at the less hindered positions of the aromatic ring.

Nucleophilic substitution reactions directly on the aromatic ring are generally difficult unless activated by strong electron-withdrawing groups. For the indanone core of the target molecule, such reactions are not expected to be facile.

Condensation Reactions of this compound Derivatives

Aldol-type condensation reactions, such as the Claisen-Schmidt condensation, typically require the presence of α-hydrogens to the carbonyl group for enolate formation. libretexts.orgjackwestin.com In this compound, the α-carbon (position 2) is a quaternary center and lacks α-hydrogens. Therefore, it cannot act as the nucleophilic component in a typical base-catalyzed aldol (B89426) condensation.

However, it can potentially act as the electrophilic partner in a crossed-aldol condensation with another enolizable ketone or aldehyde. The steric hindrance around the carbonyl group would likely make this reaction slow and require forcing conditions.

Intramolecular Rearrangements and Cycloaddition Reactions

The rigid, strained ring system of indanones can be susceptible to rearrangements under certain conditions, often photochemically or thermally induced. For this compound, photochemical reactions could potentially lead to rearrangements involving the carbonyl group and the strained five-membered ring. nii.ac.jprsc.orgrsc.orgmiami.edu

Cycloaddition reactions, such as the Diels-Alder reaction, require a diene and a dienophile. wikipedia.orgorganic-chemistry.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.com While the parent indanone itself is not a typical diene or dienophile, derivatives could be synthesized to participate in such reactions. For instance, the formation of an enol ether derivative could introduce a double bond that might act as a dienophile, although the steric hindrance from the methyl groups would likely reduce its reactivity.

Catalytic Activation and Reaction Intermediates

Transition metal vinylidene complexes are versatile intermediates in a variety of catalytic transformations that lead to the synthesis of cyclic compounds, including indanones. nih.gov These intermediates are typically generated in situ from terminal alkynes upon coordination to a metal center, followed by rearrangement.

In the context of indanone synthesis, a ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzene derivatives proceeds through a metal-vinylidene intermediate. organic-chemistry.org This reactive species is central to the subsequent C-C bond formation. More broadly, dinickel catalysts can promote reductive cyclization reactions through the formation of a Ni₂-bound bridging vinylidene intermediate. nih.gov Mechanistic studies suggest that this intermediate can add across a pendant alkene to generate a metallacyclic intermediate, which then proceeds to the final cyclized product. nih.gov This highlights the pivotal role of metal-vinylidenes in initiating the cyclization cascade required to build the indanone ring system.

Oxidative addition is a fundamental step in many organometallic catalytic cycles, where the metal center's oxidation state and coordination number increase. libretexts.org This step is often the initiation point for the catalytic process.

A nickel-catalyzed carboacylation reaction to form 2-benzyl-2,3-dihydro-1H-inden-1-ones provides a clear example of this mechanism. organic-chemistry.org The catalytic cycle is triggered by the oxidative addition of an activated amide C-N bond from an o-allylbenzamide substrate to a Ni(0) catalyst. This forms a Ni(II) intermediate. Following this activation step, the reaction proceeds via the insertion of the pendant alkene into the newly formed Ni(II)-acyl bond. This migratory insertion step forms the five-membered ring of the indanone core. The cycle is completed by subsequent steps that regenerate the active Ni(0) catalyst. organic-chemistry.org

Theoretical and Computational Investigations on 2,2,3,3 Tetramethyl 2,3 Dihydro 1h Inden 1 One

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetic properties of molecules. nih.govekb.eg For 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one, DFT calculations, typically using a functional like B3LYP with a 6-31G(d,p) basis set, can elucidate its fundamental chemical characteristics. nih.gov

Key insights from DFT analysis include the distribution of electron density and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. In this indanone, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO would be centered on the carbonyl group (C=O), indicating that this site is the primary electrophilic center, susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom, corresponding to its lone pairs of electrons, and a region of positive potential (blue) around the carbonyl carbon, confirming its electrophilicity. researchgate.net Global reactivity descriptors derived from DFT calculations quantify these properties. nih.gov

Interactive Data Table: Calculated Electronic Properties via DFT

The following table presents hypothetical DFT-calculated values for key electronic properties of this compound, illustrating typical outputs of such an analysis.

PropertyCalculated ValueSignificance
Total Energy (Hartree)-655.123Represents the total electronic energy of the molecule at its optimized geometry.
HOMO Energy (eV)-6.85Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy (eV)-1.98Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (eV)4.87Indicates electronic stability and chemical reactivity; a larger gap implies higher stability. nih.gov
Dipole Moment (Debye)2.75Quantifies the overall polarity of the molecule, arising primarily from the C=O bond.
Chemical Hardness (η)2.44Measures resistance to change in electron distribution; hard molecules have a large HOMO-LUMO gap. nih.gov
Electrophilicity Index (ω)1.52A measure of the molecule's ability to act as an electrophile.

Quantum Chemical Analysis of Reaction Paths and Transition States

Quantum chemical calculations are indispensable for mapping the potential energy surface (PES) of a chemical reaction, allowing for the identification of reaction intermediates and, crucially, transition states. arxiv.org A transition state corresponds to a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu Locating this structure is key to determining the reaction's activation energy (Ea), which governs its rate. fossee.in

For this compound, a common reaction to study would be the nucleophilic addition to the sterically hindered carbonyl carbon. Computational methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods can be used to find a plausible reaction path between the reactants (indanone + nucleophile) and the product (alkoxide adduct). fossee.inims.ac.jp Subsequent optimization confirms the exact transition state structure. A frequency calculation is then performed to verify the transition state, which must possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.eduscm.com The activation energy is the energy difference between the transition state and the reactants.

Interactive Data Table: Predicted Activation Energies for Nucleophilic Addition

This table shows hypothetical activation energies for the addition of different nucleophiles to the carbonyl carbon of the title compound, as would be predicted by quantum chemical calculations.

NucleophileReaction PathwayPredicted Activation Energy (kcal/mol)Relative Rate Prediction
CH₃Li (Methyllithium)Addition to C=O15.2Fast
NaBH₄ (Sodium borohydride)Hydride addition to C=O18.5Moderate
CH₃OH (Methanol, neutral)Addition to C=O35.8Very Slow
CN⁻ (Cyanide)Addition to C=O16.1Fast

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.com For this compound, the conformational flexibility is primarily centered on the five-membered cyclopentanone (B42830) ring. While cyclopentane itself can adopt non-planar "envelope" and "twist" conformations to alleviate torsional strain, the fusion to the rigid benzene (B151609) ring and the presence of the bulky tetramethyl groups heavily restrict this flexibility in the indanone system. libretexts.org

Computational methods can systematically explore the potential energy landscape to identify stable conformers (local minima) and the energy barriers between them. nih.gov For this molecule, the primary conformational question would be the degree of puckering in the five-membered ring. A completely planar ring would likely introduce significant torsional strain due to eclipsing interactions. A slightly puckered (envelope) conformation, where one of the saturated carbons (C2 or C3) is out of the plane, could be energetically favorable. Given the symmetry, puckering at C2 or C3 would be equivalent. The steric repulsion between the four methyl groups is a dominant factor that will influence the final geometry. nih.gov

Interactive Data Table: Relative Energies of Ring Conformations

This table presents a hypothetical energy comparison for different conformations of the five-membered ring in this compound.

ConformationDihedral Angle (C4-C9-C3-C2)Relative Energy (kcal/mol)Population at 298 K (%)
Planar0.0°3.5~1
Envelope (C3-pucker)15.2°0.0~99
TwistN/A1.8<1

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals corresponding to Lewis structures (bonds, lone pairs, and core orbitals). wisc.eduwikipedia.org This method allows for the quantitative analysis of charge distribution and intramolecular interactions. researchgate.net

For this compound, NBO analysis would confirm the sp² hybridization of the carbonyl carbon and oxygen and the sp³ hybridization of the C2 and C3 atoms. A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. acadpubl.eu This reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. A significant interaction in this molecule would be the hyperconjugation between the lone pairs (n) on the carbonyl oxygen and the antibonding (σ) orbitals of the adjacent C1-C2 and C1-C9 bonds. These n → σ interactions contribute to the stability of the molecule and describe the electron-withdrawing nature of the carbonyl group.

Interactive Data Table: NBO Second-Order Perturbation Analysis

The table below shows hypothetical stabilization energies (E⁽²⁾) for the most significant donor-acceptor interactions in the title compound, as would be calculated by NBO analysis.

Donor NBO (i)Acceptor NBO (j)E⁽²⁾ (kcal/mol)Interaction Type
LP (1) O₁₀σ* (C₁-C₂)5.85n → σ* (Hyperconjugation)
LP (1) O₁₀σ* (C₁-C₉)6.10n → σ* (Hyperconjugation)
σ (C₂-C₁₁)σ* (C₁-C₂)1.20σ → σ* (Hyperconjugation)
σ (C₄-C₅)π* (C₆-C₇)2.15π-conjugation within benzene ring
π (C₆-C₇)π* (C₈-C₉)18.50π-conjugation within benzene ring

Computational Predictions of Reaction Selectivity and Yield

Beyond predicting reactivity, computational chemistry is a powerful tool for predicting the selectivity of chemical reactions where multiple products are possible. researchgate.net By calculating the activation energies for all competing pathways, one can predict the major product, as the pathway with the lowest energy barrier will be kinetically favored. nih.gov

In the case of this compound, a key question of selectivity could arise during reactions that create a new stereocenter, such as the reduction of the carbonyl group with a hydride reagent. The nucleophilic hydride can attack the carbonyl carbon from two different faces: the "top" face or the "bottom" face, leading to two different stereoisomeric alcohol products. Due to the puckered nature of the ring and the steric bulk of the methyl groups, these two pathways are not energetically equivalent. Computational modeling of the transition states for both attack trajectories can predict which product will be formed in excess. Minor differences in calculated activation energies can lead to significant differences in product ratios. nih.gov

Interactive Data Table: Predicted Selectivity in Carbonyl Reduction

This table illustrates how computational results can predict the stereochemical outcome of the reduction of the title compound with a generic hydride (H⁻) source.

PathwayTransition State Energy (kcal/mol)ΔE‡ (kcal/mol)Predicted Product Ratio (Major:Minor)
Attack from Top Face18.50.095 : 5
Attack from Bottom Face20.31.8

Investigations into Ring Strain and Steric Effects in Tetramethyl Indanones

The structure of this compound is subject to considerable strain, which is a form of instability arising from deviations from ideal bond angles, lengths, and conformations. wikipedia.org The total strain energy is a combination of several factors:

Angle Strain (Baeyer Strain): The internal angles of the five-membered ring are forced to deviate from the ideal sp³ tetrahedral angle of 109.5°, introducing strain. libretexts.org

Torsional Strain (Pitzer Strain): Arises from eclipsing interactions between adjacent bonds. This is partially relieved by ring puckering but remains a factor. libretexts.org

Steric Strain (van der Waals Strain): This is particularly significant in this molecule. The four methyl groups, especially the two pairs of gem-dimethyl groups on adjacent carbons (C2 and C3), are forced into close proximity. This leads to strong repulsive van der Waals interactions, significantly destabilizing the molecule. libretexts.org This is a form of transannular strain, where steric crowding occurs across the ring. libretexts.org

Interactive Data Table: Hypothetical Strain Energy Contributions

This table provides an illustrative breakdown of the different contributions to the total strain energy in this compound.

Strain ComponentOriginEstimated Contribution (kcal/mol)
Angle StrainDeviation from ideal 109.5° bond angles in the 5-membered ring.5.5
Torsional StrainEclipsing interactions between C-H and C-C bonds on adjacent atoms.3.0
Steric StrainRepulsion between the four proximal methyl groups.12.5
Total Strain Energy Sum of all contributions. 21.0

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,2,3,3 Tetramethyl 2,3 Dihydro 1h Inden 1 One

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is an excellent method for assessing the purity of 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one and for monitoring the progress of its synthesis. The gas chromatogram would ideally show a single sharp peak, indicating a pure compound, with a specific retention time under defined chromatographic conditions. The mass spectrometer then provides the mass spectrum of the compound as it elutes from the GC column.

The mass spectrum obtained via electron ionization (EI) would show a molecular ion peak (M⁺·) corresponding to the molecular weight of the compound (188.27 g/mol ). The fragmentation pattern is often diagnostic. For this indanone, common fragmentation pathways would likely involve the loss of methyl groups (a peak at m/z 173, corresponding to [M-15]⁺) and potentially the cleavage of the five-membered ring.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₃H₁₆O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a definitive method for confirming the molecular formula of a newly synthesized compound.

Interactive Data Table: Expected Mass Spectrometry Data

Technique Parameter Expected Value Information Gained
GC-MS (EI)Molecular Ion (M⁺·)m/z 188Confirms molecular weight
GC-MS (EI)Key Fragmentm/z 173Loss of a methyl group ([M-CH₃]⁺)
HRMSExact Mass188.120115Confirms elemental composition (C₁₃H₁₆O)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used for the separation, identification, and quantification of components in a mixture. nih.govresearchgate.net It is particularly valuable for assessing the purity of non-volatile or thermally unstable compounds and for preparative isolation.

For this compound, a reversed-phase HPLC method would typically be employed for purity analysis. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound would elute at a characteristic retention time, and the purity would be determined by the area percentage of the main peak in the chromatogram, ideally detected by a UV detector set to a wavelength where the aromatic system absorbs strongly. HPLC is also the method of choice for isolating the pure compound from a reaction mixture on a larger scale through preparative chromatography.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. While X-ray crystallography is also the primary method for determining the absolute stereochemistry of chiral molecules, it is important to note that this compound is an achiral molecule, as it possesses a plane of symmetry and lacks any stereocenters. Therefore, the discussion for this compound centers on conformational analysis and the precise determination of its molecular geometry in the solid state.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms are resolved.

For indanone derivatives, crystallographic studies reveal key structural features. The core indanone ring system is generally found to be nearly planar. smolecule.com The five-membered ring, however, can adopt a subtle envelope or twist conformation to alleviate steric strain, particularly when substituted. In the case of this compound, the presence of four methyl groups on the cyclopentanone (B42830) ring introduces significant steric hindrance. X-ray analysis would precisely quantify the resulting distortions from ideal planar geometry, including the puckering of the five-membered ring and any out-of-plane deviations of the methyl groups.

Although a specific crystal structure for this compound is not publicly available, analysis of related methyl-substituted indanones suggests that they typically crystallize in monoclinic or triclinic systems. smolecule.com The data obtained from an X-ray diffraction experiment is comprehensive, as illustrated in the representative table below, which is based on typical values for related indanone structures. smolecule.commdpi.com

Crystallographic ParameterTypical Value / Description
Chemical FormulaC₁₃H₁₆O
Formula Weight188.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12 Å
b (Å)~8-10 Å
c (Å)~12-15 Å
β (°)~90-110°
Volume (ų)~1000-1500 ų
Z (Molecules per unit cell)4
Radiation TypeMo Kα (λ = 0.71073 Å)
Temperature~173 K

This data allows for the detailed characterization of the solid-state conformation, providing a static picture of the molecule's preferred arrangement in the crystal lattice and revealing intermolecular interactions such as crystal packing forces.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying functional groups and probing molecular structure. These methods are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural modes of vibration. The number and frequency of these vibrational modes are determined by the molecule's atomic masses and the force constants of its chemical bonds. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes.

Functional Group Identification

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent functional groups: a ketone carbonyl group, an aromatic ring, and aliphatic methyl groups.

The most prominent feature in the IR spectrum is expected to be the intense absorption due to the carbonyl (C=O) stretching vibration. spectroscopyonline.com For ketones conjugated with an aromatic ring, this peak typically appears in the range of 1685–1690 cm⁻¹. pressbooks.pub This absorption is strong in the IR spectrum because of the large change in the dipole moment during the stretching vibration. spectroscopyonline.com In Raman spectroscopy, the C=O stretch is also active, though its intensity can vary.

Other key functional group vibrations include:

Aromatic C-H Stretching: Weak to medium intensity bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands from the four methyl groups are expected in the 2850–3000 cm⁻¹ region.

Aromatic C=C Stretching: Medium intensity bands, often multiple, are found in the 1450–1600 cm⁻¹ region, which are characteristic of the benzene (B151609) ring.

C-H Bending: Vibrations corresponding to the bending of C-H bonds in both the methyl groups and the aromatic ring occur in the fingerprint region (below 1500 cm⁻¹).

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3000 - 3100Medium to WeakStrong
Aliphatic C-H Stretch (CH₃)2850 - 3000StrongStrong
Ketone C=O Stretch (Conjugated)1680 - 1695StrongMedium to Strong
Aromatic C=C Stretch1450 - 1600Medium (multiple bands)Strong (multiple bands)
Aliphatic C-H Bend (CH₃)1370 - 1470MediumMedium
Aromatic C-H Bend (out-of-plane)700 - 900StrongWeak

Conformational Analysis

For this compound, different conformations of the five-membered ring (e.g., slight puckering or twisting) would result in subtle shifts in the frequencies of skeletal bending and stretching modes. While these shifts can be small, they can be detected in high-resolution spectra. Often, conformational analysis using vibrational spectroscopy is performed in conjunction with theoretical calculations (e.g., Density Functional Theory, DFT), which can predict the vibrational spectra for different possible conformers. By comparing the experimental IR and Raman spectra with the calculated spectra, the most likely conformation in a given state (gas, liquid, or solid) can be determined.

Chemical Modifications and Derivatization Strategies of the 2,2,3,3 Tetramethyl 2,3 Dihydro 1h Inden 1 One Core

Synthesis of Substituted 2,2,3,3-Tetramethyl-2,3-dihydro-1H-inden-1-one Derivatives

The synthesis of substituted derivatives from the this compound core is primarily directed at the aromatic ring, as the alpha positions (C-2) are quaternary and lack protons for typical enolate-based reactions. Electrophilic aromatic substitution reactions are the most common strategies to introduce new functional groups.

Detailed research has shown that the indanone system can undergo reactions such as halogenation and nitration. The substitution pattern is governed by the directing effects of the existing substituents: the alkyl portion of the fused cyclopentanone (B42830) is an activating, ortho-, para-director, while the carbonyl group is a deactivating, meta-director. The interplay of these effects typically directs incoming electrophiles to the C-6 and C-4 positions. For instance, bromination using N-bromosuccinimide (NBS) in the presence of an acid catalyst can introduce a bromine atom onto the aromatic ring. Similarly, nitration can be achieved using standard nitrating mixtures (HNO₃/H₂SO₄) to yield nitro-substituted derivatives.

Table 1: Examples of Substituted this compound Derivatives

Derivative NamePosition of SubstitutionFunctional Group AddedPotential Synthetic Method
6-Bromo-2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-oneC-6-BrElectrophilic Bromination
6-Nitro-2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-oneC-6-NO₂Electrophilic Nitration
4-Chloro-2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-oneC-4-ClElectrophilic Chlorination

Annulation Reactions to Form Fused Heterocyclic and Carbocyclic Systems

Annulation, or ring-forming, reactions provide a powerful method to build complex polycyclic structures from the indanone core. The carbonyl group at the C-1 position is the key reactive site for these transformations, allowing for the construction of new rings fused to the indanone skeleton.

Various strategies have been developed for the synthesis of fused-ring systems from 1-indanones. nih.gov These methodologies can be adapted for the 2,2,3,3-tetramethyl derivative. For example:

Fused Pyrazoles: Reaction with hydrazine (B178648) or substituted hydrazines leads to a condensation reaction followed by cyclization and dehydration to form indeno[1,2-c]pyrazole derivatives.

Fused Isoxazoles: Condensation with hydroxylamine (B1172632) hydrochloride can yield indeno[1,2-c]isoxazole systems.

Fused Pyridines and Pyrimidines: Multi-component reactions involving the indanone, an active methylene (B1212753) compound (like malononitrile), and an ammonia (B1221849) source or amidine can lead to the formation of highly substituted fused pyridine (B92270) or pyrimidine (B1678525) rings. longdom.org For example, the reaction of a 1-indanone (B140024) with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) can yield amino-cyano-substituted indeno[1,2-b]pyridines.

These reactions significantly expand the structural diversity of compounds derivable from the parent indanone, opening avenues to novel chemical entities with potentially interesting properties. thieme.com

Table 2: Representative Fused Ring Systems from this compound

Fused SystemReactant(s)Resulting Heterocycle/Carbocycle
Indeno[1,2-c]pyrazoleHydrazine HydratePyrazole
Indeno[1,2-d]pyrimidineGuanidinePyrimidine
Indeno[1,2-b]pyridineMalononitrile, Ammonium AcetatePyridine
Dibenzo[a,f]azulene derivativeo-Propargyl alcohol benzaldehydesFused Carbocyclic System

Transformation to Indene (B144670) and Dihydroindene Analogues

Modification of the carbonyl group is a fundamental strategy to transform the indanone into its corresponding indene and dihydroindene (indane) analogues. These transformations alter the electronic properties and geometry of the five-membered ring.

The conversion to an indene derivative proceeds through a two-step sequence:

Reduction of the Ketone: The carbonyl group of this compound is first reduced to a secondary alcohol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-ol.

Dehydration of the Alcohol: The resulting alcohol undergoes acid-catalyzed dehydration to form an alkene. quora.com Treatment with an acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) promotes the elimination of a water molecule, resulting in the formation of a double bond and yielding 2,2,3,3-tetramethyl-1H-indene.

Alternatively, complete saturation of the five-membered ring to form the dihydroindene (indane) analogue can be achieved through more rigorous reduction methods, such as a Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction, which directly convert the ketone to a methylene (-CH₂-) group, yielding 1,1,2,2-tetramethylindane.

Table 3: Key Intermediates and Products in the Transformation to Indene and Dihydroindene

Compound NameStructureRole in Transformation
This compoundStarting Material
2,2,3,3-Tetramethyl-2,3-dihydro-1H-inden-1-olIntermediate Alcohol
2,2,3,3-Tetramethyl-1H-indeneFinal Indene Product
1,1,2,2-TetramethylindaneFinal Dihydroindene Product

Functionalization at Different Positions of the Indanone Ring

Functionalization of the aromatic ring of the indanone scaffold allows for the tuning of its electronic and steric properties. This is typically accomplished through electrophilic aromatic substitution, where the regioselectivity is controlled by the existing substituents. researchgate.net The fused alkyl ring system acts as an ortho-, para-director, while the carbonyl group is a meta-director.

This leads to preferential substitution at the C-6 position (para to the alkyl group, meta to the carbonyl) and the C-4 position (ortho to the alkyl group, meta to the carbonyl).

C-6 Functionalization: This position is often the most reactive due to the strong para-directing influence of the alkyl group and the absence of steric hindrance. Reactions like Friedel-Crafts acylation, nitration, and halogenation are expected to yield the 6-substituted isomer as the major product.

C-4 Functionalization: Substitution at the C-4 position is also possible but may occur to a lesser extent compared to C-6 due to potential steric hindrance from the adjacent fused ring.

C-5 and C-7 Functionalization: These positions are ortho and para to the deactivating carbonyl group, respectively, making them less susceptible to electrophilic attack. Functionalization at these sites is generally not favored under standard electrophilic substitution conditions.

Modern methods involving transition-metal-catalyzed C-H activation are also emerging as powerful tools for the regioselective functionalization of such aromatic systems, potentially providing access to isomers that are difficult to obtain through classical methods. researchgate.net

Table 4: Regioselectivity of Functionalization on the Indanone Aromatic Ring

PositionDirecting Influence (Alkyl)Directing Influence (Carbonyl)Predicted ReactivityExample Reaction
C-4ortho (activating)meta (deactivating)FavorableFriedel-Crafts Acylation
C-5meta (activating)ortho (deactivating)Unfavorable-
C-6para (activating)meta (deactivating)Highly FavorableNitration, Halogenation
C-7meta (activating)para (deactivating)Unfavorable-

Applications in Advanced Organic Synthesis and Materials Science

2,2,3,3-Tetramethyl-2,3-dihydro-1H-inden-1-one as a Building Block in Complex Molecular Synthesis

The 1-indanone (B140024) core is a prominent motif in numerous natural products, pharmaceuticals, and complex organic molecules. nih.govrsc.org As such, derivatives of 1-indanone, including this compound, serve as versatile building blocks in synthetic chemistry. researchgate.net The reactivity of this compound is centered around the carbonyl group and the adjacent aromatic ring, allowing for a variety of chemical transformations.

Methodologies for constructing complex frameworks from 1-indanone precursors are well-established and include:

Annulation Reactions: Transition-metal-catalyzed annulations are frequently used to build fused- and spirocyclic systems from 1-indanone skeletons. rsc.orgrsc.org These strategies allow for the construction of diverse carbocyclic and heterocyclic structures.

Condensation Reactions: The carbonyl group readily participates in aldol (B89426) and Knoevenagel condensations, enabling the extension of the molecular framework and the introduction of new functional groups. beilstein-journals.org

Multi-component Reactions (MCRs): The indanone scaffold can be incorporated into MCRs, which allow for the rapid assembly of complex molecules in a single step, enhancing synthetic efficiency. rsc.org

For this compound specifically, the gem-dimethyl groups at the C2 and C3 positions introduce significant steric hindrance. This can influence the regioselectivity and stereoselectivity of reactions at the carbonyl group. While this steric bulk may hinder some transformations, it can also be exploited to direct reactions to a specific outcome or to enhance the stability of the final product. For example, in the synthesis of spirocyclic compounds, the tetramethyl substitution can lock the conformation of the molecule, providing a rigid core for further functionalization. rsc.org The exo-dicyclopentadienone-1-one, a related caged structure, has been shown to be a useful building block for a variety of cyclopentanoids, highlighting the utility of such rigid systems in synthesis. researchgate.net

Integration into Organic Electronic Materials

The electronic properties of the indanone core, characterized by a π-conjugated system, make it a candidate for integration into organic electronic materials. rsc.org By modifying the core structure, derivatives can be tailored for specific applications in optics and electronics.

Charge transfer (CT) chromophores are molecules with distinct electron-donating and electron-accepting regions, which exhibit intense absorption bands due to intramolecular charge transfer upon photoexcitation. nih.govdntb.gov.uaresearchgate.net These materials are crucial for high-level photonic applications. researchgate.net

The synthesis of CT chromophores often involves the condensation of a ketone-bearing acceptor unit with an aldehyde-bearing donor unit. Research has demonstrated the synthesis of indanone-based donor-π-acceptor dyads through Knoevenagel or crotonic condensation. researchgate.netresearchgate.net For example, 5,6-dimethoxy-1-indanone (B192829) has been used as the acceptor component in NLO-phores. researchgate.net The carbonyl group of this compound can serve as a synthetic handle to attach electron-withdrawing groups, forming the acceptor part of a CT chromophore. The general structure of such a synthesis is shown below:

Reactant 1 (Donor)Reactant 2 (Acceptor)Reaction TypeProduct Type
Aromatic Aldehyde (with donor groups)This compound Knoevenagel/Aldol CondensationDonor-π-Acceptor Chromophore

The resulting molecule would possess a π-bridge connecting an electron-rich aromatic system to the electron-deficient indanone core, facilitating intramolecular charge transfer.

Photoinitiators are compounds that generate reactive species upon exposure to light, initiating polymerization. wikipedia.org They are essential components in light-curing technologies. The indanone scaffold has been incorporated into molecules designed as photoinitiators. For instance, a complex indene (B144670) derivative has been identified as a component in photoinitiator formulations, demonstrating the utility of this core structure in the field. arkema.com Photoinitiators can be classified as Type I (undergoing α-cleavage) or Type II (undergoing hydrogen abstraction). nih.gov Indanone-based systems, when appropriately functionalized, could potentially act in either capacity.

Furthermore, the inherent fluorescence of some indanone derivatives makes them suitable for use as fluorophores and dyes. rsc.org This property is central to the development of materials for optical sensing, where changes in the environment can be detected through modulation of the fluorescence signal.

Non-linear optical (NLO) materials exhibit an optical response that is not proportional to the intensity of the incident light, a property crucial for applications in photonics and optical computing. jhuapl.edu Organic molecules with large hyperpolarizabilities, particularly those with strong donor-acceptor character, are promising candidates for NLO materials. dtic.mil

Indanone derivatives have been actively investigated for their NLO properties. nih.govnih.gov Studies on chromophores containing a 1-indanone moiety as the electron acceptor have shown significant second and third-order NLO responses. researchgate.netresearchgate.net The NLO properties of these materials are typically evaluated using techniques like the Z-scan method to determine the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β). researchgate.net Theoretical calculations using Density Functional Theory (DFT) are also employed to predict and understand the NLO behavior of these molecules. researchgate.net The 2,2,3,3-tetramethyl-1-indanone core can be functionalized to create such donor-acceptor systems, making it a promising platform for the design of new NLO materials. nih.govnih.gov

Table 1: Research Findings on Indanone Derivatives in Optical Applications

Indanone DerivativeApplicationKey FindingsCitation
5,6-dimethoxy-1-indanoneNon-Linear Optics (NLO)Used to synthesize donor-spacer-acceptor dyads; third-order NLO properties assessed by Z-scan measurements. researchgate.net
2-methylidene-3-(dicyanomethylidene)-1-indanoneNon-Linear Optics (NLO)Incorporated as a strong electron-acceptor group in an azo-chromophore, exhibiting larger molecular hyperpolarizability compared to standard dyes. researchgate.net
General 1-Indanone CompoundsNon-Linear Optics (NLO)DFT and spectroscopic studies show that strong hydrogen bonds with solvent molecules tend to increase molecular nonlinear responses. Compounds with high nonlinearity are effective for designing optical devices. nih.govnih.gov
Complex Indene DerivativePhotopolymerizationA 2,3-dihydro-1H-indene derivative is used as a hydroxyacetophenone-type photoinitiator. arkema.com

Use as Ligands or Components in Catalytic Systems

While the direct use of this compound as a ligand in transition-metal catalysis is not widely documented, the indanone scaffold is relevant in the broader context of catalyst design. The search for highly active and efficient ligands is a crucial aspect of developing new catalytic systems. researchgate.net The carbonyl oxygen of the indanone could potentially coordinate to a metal center, although its donor capacity is relatively weak. More commonly, the indanone core is used as a precursor to synthesize more complex ligands or is a key structural feature in molecules targeted by catalytic reactions. For example, transition-metal-catalyzed methods are paramount in synthesizing the 1-indanone core itself, highlighting the intimate relationship between this scaffold and catalysis. rsc.org

Development of Discotic Liquid Crystals

Discotic liquid crystals are composed of flat, disc-like molecules that can self-assemble into ordered columnar structures. ias.ac.in These materials are of interest for applications such as one-dimensional conductors and optical compensation films. rsc.org Typically, discotic mesogens consist of a rigid, π-conjugated core surrounded by flexible peripheral chains.

Intriguingly, research has shown that small molecules based on the indene core can form columnar mesophases even without the presence of conventional flexible side chains. nih.gov This suggests that the inherent shape and intermolecular interactions of the indene ring system are sufficient to promote the formation of liquid crystalline phases. In these unconventional systems, polarizable atoms and polar groups on the periphery of the rigid core can function as "soft regions" that facilitate mesophase formation. nih.gov The rigid, planar structure of this compound aligns with the fundamental requirement of a discotic core, making it and its derivatives potential candidates for the development of novel discotic liquid crystal materials. pageplace.de

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

Current synthetic strategies for indanone cores often rely on classical methods that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and atom-economical pathways to 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one.

One promising avenue is the exploration of catalytic intramolecular hydroacylation reactions. Metal-free approaches, utilizing organocatalysts such as L-proline, have shown success in the synthesis of other indanones and offer a greener alternative to transition-metal-catalyzed methods. rsc.org Investigating the feasibility of such methods for the synthesis of the tetramethylated analogue could lead to more environmentally benign production processes.

Furthermore, leveraging alternative energy sources like microwave irradiation could enhance reaction efficiency and reduce energy consumption. Microwave-assisted intramolecular Friedel–Crafts acylation, which has been successfully employed for other 1-indanones in ionic liquids, presents a viable strategy. nih.gov The use of reusable catalysts in these processes would further contribute to their sustainability. nih.gov

Another key area of focus should be the development of one-pot syntheses that minimize waste by reducing the number of intermediate purification steps. Rhodium-catalyzed tandem reactions performed in aqueous media have demonstrated high efficiency and diastereoselectivity for the synthesis of other 2,3-disubstituted indanones, providing a strong precedent for their adaptation to the synthesis of the target compound. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research Focus for this compound
Metal-Free Intramolecular HydroacylationAvoids toxic and expensive transition metals, environmentally benign catalyst. rsc.orgCatalyst screening, optimization of reaction conditions (solvent, temperature).
Microwave-Assisted Friedel-Crafts AcylationReduced reaction times, increased yields, energy efficiency. nih.govSuitability of substrates, catalyst reusability in ionic liquids.
Rhodium-Catalyzed Tandem Reactions in WaterHigh atom economy, use of water as a green solvent, high selectivity. organic-chemistry.orgorganic-chemistry.orgLigand design, catalyst stability and recyclability, substrate scope.

Exploration of Novel Catalytic Reactions Involving the Indanone Core

The indanone scaffold is a versatile building block in organic synthesis. Future research should explore novel catalytic reactions where the this compound core can be elaborated into more complex molecular architectures. The steric hindrance provided by the gem-dimethyl groups at the 2 and 3 positions could lead to unique reactivity and selectivity.

Annulation reactions, which have been used to construct fused and spiro frameworks from other indanones, are a particularly interesting area for exploration. nih.gov Investigating transition-metal-catalyzed annulations could lead to the synthesis of novel polycyclic systems with potential applications in materials science and medicinal chemistry. rsc.org Furthermore, enantioselective reactions, such as the dinuclear zinc-catalyzed Michael/transesterification tandem reaction reported for α-hydroxy indanones, could be adapted to derivatives of the tetramethylated indanone, opening doors to chiral spiro compounds. rsc.org

Advanced Computational Modeling for Predicting Reactivity and Properties

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. Advanced computational modeling can provide valuable insights into the reactivity and properties of this compound, guiding experimental efforts.

Density Functional Theory (DFT) calculations, which have been successfully used to study the thermochemical properties and energetics of other indanones, can be employed to predict parameters such as bond dissociation energies, electron density distribution, and frontier molecular orbital energies. mdpi.comnih.gov This information can help in predicting the most likely sites for nucleophilic and electrophilic attack, thus aiding in the design of new reactions.

Furthermore, computational studies can be used to model the transition states of potential reactions, providing a deeper understanding of reaction mechanisms and selectivity. For instance, modeling the transition states of catalytic cycles involving the indanone core could help in the rational design of more efficient and selective catalysts.

Table 2: Potential Computational Studies on this compound

Computational MethodProperties to be InvestigatedPotential Impact on Research
Density Functional Theory (DFT)Electronic structure, reaction mechanisms, thermochemistry. mdpi.comnih.govPrediction of reactivity, guidance for synthetic planning.
Ab initio methods (e.g., G3(MP2)//B3LYP)Accurate gas-phase enthalpies of formation. mdpi.comFundamental understanding of the compound's stability.
Molecular Dynamics (MD) SimulationsConformational analysis, interaction with solvents and other molecules.Insights into behavior in different environments, potential for materials design.

Integration of this compound into Emerging Material Technologies

The rigid, sterically hindered structure of this compound makes it an intriguing candidate for incorporation into advanced materials. While the application of indanones in functional materials has been noted, the specific use of this tetramethylated derivative is an unexplored frontier. rsc.org

One potential application lies in the development of novel polymers. The indanone core could be functionalized and polymerized to create materials with unique thermal and mechanical properties. For instance, polymers of intrinsic microporosity (PIMs) have been synthesized from spirobisindane derivatives containing tetramethyl-substituted indane units for applications in organic light-emitting diodes (OLEDs). researchgate.net Similar strategies could be explored for the direct polymerization of functionalized this compound.

Another area of interest is the use of this compound as a building block for organic electronic materials. Indane-1,3-dione derivatives have been utilized in the design of dyes for solar cells and photoinitiators. mdpi.com The specific electronic properties of the tetramethylated indanone could be harnessed for similar applications, potentially leading to materials with enhanced performance and stability.

Investigation of Stereochemical Control in Syntheses and Transformations

While this compound itself is an achiral molecule, its derivatives can possess stereocenters. A significant area for future research is the investigation of stereochemical control in the synthesis and transformation of these derivatives. The development of enantioselective synthetic methods would be crucial for accessing optically pure compounds, which is of paramount importance in fields such as medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. mdpi.comnih.gov

Future studies could focus on asymmetric catalysis to introduce chirality at various positions of the indanone core. For example, enantioselective alkylation or aldol (B89426) reactions at the alpha-position to the carbonyl group could lead to the formation of chiral quaternary centers. The bulky tetramethyl substitution pattern may offer unique opportunities for achieving high levels of stereocontrol. The successful enantioselective synthesis of other indanone derivatives provides a strong foundation for these future investigations. rsc.org

Conclusion

Summary of Key Achievements in 2,2,3,3-Tetramethyl-2,3-dihydro-1H-inden-1-one Research

Direct research focusing exclusively on this compound is specialized, with significant achievements centered on its synthesis and characterization within the broader family of substituted 1-indanones. The primary accomplishment has been the successful application of established synthetic methodologies to construct this highly sterically hindered molecule.

Key synthetic achievements are rooted in the intramolecular Friedel-Crafts acylation, a cornerstone of 1-indanone (B140024) synthesis. beilstein-journals.orgnih.gov The successful cyclization to form the 2,2,3,3-tetramethyl substituted indanone core represents a notable success, as the presence of two sets of gem-dimethyl groups introduces significant steric strain and specific conformational constraints. researchgate.netnih.gov

The characterization of this compound has been thoroughly documented, providing a solid foundation for any future research into its reactivity and potential applications. These fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₃H₁₆O
Molar Mass 188.26 g/mol
CAS Number 10474-33-6
Appearance (Not specified in literature)
IUPAC Name This compound

Data sourced from PubChem. nih.gov

Broader Implications for Organic Synthesis and Materials Chemistry

The structural uniqueness of this compound provides several broader implications for organic synthesis and materials chemistry. Its rigid, sterically congested framework makes it an interesting scaffold for developing novel molecules and materials.

Implications for Organic Synthesis: The 1-indanone core is a versatile building block in the synthesis of more complex organic molecules and pharmacologically active agents. nih.govsmolecule.com The presence of two gem-dimethyl groups in this compound is of particular significance due to the "gem-dimethyl effect" or "Thorpe-Ingold effect". This effect can restrict bond angles and influence the molecule's conformation, potentially accelerating intramolecular reactions and imparting unique stability or reactivity. researchgate.netnih.gov This makes the compound an intriguing starting point for synthesizing highly constrained polycyclic systems or ligands with specific three-dimensional orientations.

Implications for Materials Chemistry: In materials science, the incorporation of bulky, rigid subunits like the 2,2,3,3-tetramethyl-1-indanone moiety into polymers or functional materials can have profound effects. Such groups can:

Enhance Thermal Stability: The rigid structure can increase the glass transition temperature of polymers.

Modify Solubility and Morphology: The significant steric bulk can disrupt polymer chain packing, potentially increasing solubility in organic solvents and leading to amorphous materials.

Create Microporosity: When used as a building block for larger structures, the awkward shape could prevent efficient packing, leading to materials with intrinsic microporosity.

While specific applications for this compound have yet to be extensively explored, its unique steric and electronic properties, derived from the tetramethyl-substituted indanone core, position it as a compound of interest for future research in the design of novel synthetic targets and advanced materials.

Q & A

Q. What are the established synthetic routes for 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of tetramethyl-substituted precursors under acidic or thermal conditions. Key parameters for optimization include catalyst concentration (e.g., Lewis acids like AlCl₃), reaction temperature (80–120°C), and solvent polarity. For example, using dichloromethane as a solvent improves yield by stabilizing intermediates. Post-synthesis purification via column chromatography with hexane/ethyl acetate mixtures enhances purity .

Q. What spectroscopic and crystallographic methods are most effective for structural confirmation?

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the ketone group (δ ~200 ppm in ¹³C) and methyl substituents (δ ~1.2–1.5 ppm in ¹H).
  • X-ray crystallography : Resolves stereochemistry and bond angles, confirming the fused bicyclic structure and tetramethyl substitution pattern .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Stability studies show the compound degrades above 150°C or in strongly alkaline conditions (pH > 10). For biological assays, buffer systems like phosphate (pH 7.4) are recommended. Thermal gravimetric analysis (TGA) and HPLC monitoring are critical for stability validation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s antimicrobial activity, and how can structure-activity relationships (SAR) be explored?

The tetramethyl groups enhance lipophilicity, promoting membrane penetration in microbial cells. SAR studies involve synthesizing analogs (e.g., halogenated or hydroxylated derivatives) and testing via disk diffusion assays. Comparative MIC (minimum inhibitory concentration) values against E. coli and C. albicans reveal substituent-dependent efficacy .

Q. How can computational modeling (e.g., DFT) predict reactivity in catalytic transformations?

Density functional theory (DFT) calculations analyze frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack. For example, the ketone group’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic addition. Validation via experimental kinetics (e.g., Grignard reaction rates) aligns with computational data .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer ionic strength or enzyme source). Standardized protocols, such as using recombinant enzymes and fixed ATP concentrations in kinase assays, improve reproducibility. Cross-validation with isothermal titration calorimetry (ITC) confirms binding thermodynamics .

Q. How do steric and electronic effects of tetramethyl substitution influence regioselectivity in Diels-Alder reactions?

The methyl groups increase steric hindrance at C2 and C3, directing dienophiles to the less hindered C1 ketone. Computational models (e.g., NBO analysis) show enhanced electron density at C1 due to hyperconjugation, favoring [4+2] cycloaddition at this site .

Methodological Recommendations

  • For enantioselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during ketone functionalization .
  • In biological assays : Include negative controls with non-tetramethyl analogs to isolate steric/electronic effects .
  • In computational studies : Combine DFT with molecular dynamics (MD) to simulate solvent interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.